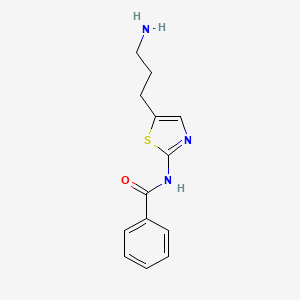
N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzamide group attached to the thiazole ring, which is further substituted with an aminopropyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
The synthesis of N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 3-aminopropylamine to yield the final product .
Industrial production methods for thiazole derivatives often involve multicomponent reactions, microwave irradiation, and one-pot synthesis techniques to enhance yield and reduce reaction times .
Analyse Des Réactions Chimiques
N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzamide group to a primary amine.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as piperidine or silica-supported acids . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes . The anti-inflammatory effects are linked to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . The compound’s anticancer activity is thought to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Comparaison Avec Des Composés Similaires
N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide can be compared with other thiazole derivatives such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have shown significant anti-inflammatory activity.
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides: Known for their neuraminidase inhibitory activity, these compounds are potential antiviral agents.
N-(5-nitrothiazol-2-yl)benzamide: This compound exhibits antibacterial activity and has been studied for its potential use in treating bacterial infections.
The uniqueness of this compound lies in its aminopropyl substitution, which imparts distinct biological activities and enhances its potential as a versatile compound in various research fields.
Propriétés
Formule moléculaire |
C13H15N3OS |
|---|---|
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
N-[5-(3-aminopropyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C13H15N3OS/c14-8-4-7-11-9-15-13(18-11)16-12(17)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8,14H2,(H,15,16,17) |
Clé InChI |
IFKNRUTYXBHGAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




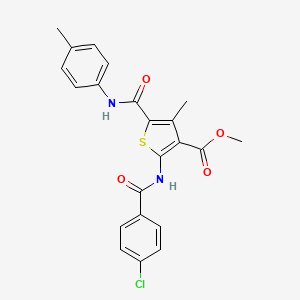
![2,2'-Dicyano-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B15090760.png)
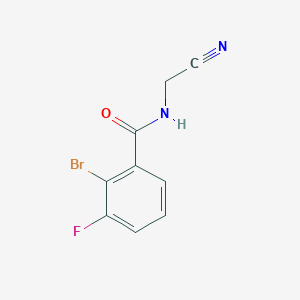

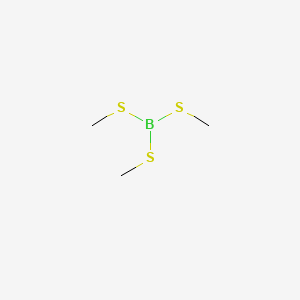
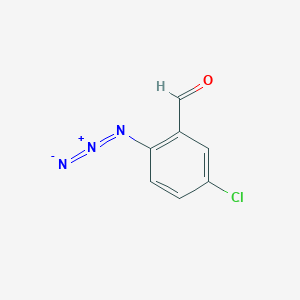

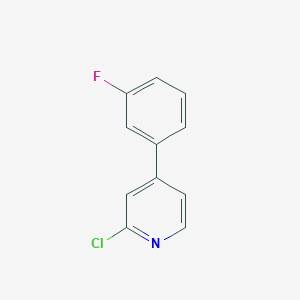
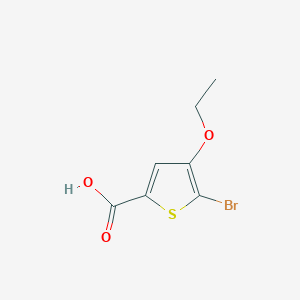
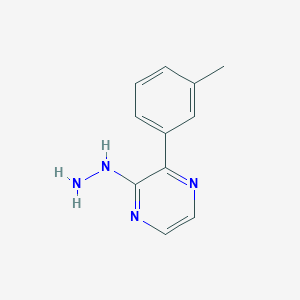
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid](/img/structure/B15090808.png)

